![molecular formula C13H16O2S2 B12559584 1-Phenyl-2-oxa-6,10-dithiaspiro[4.5]decan-3-ol CAS No. 144962-41-4](/img/structure/B12559584.png)
1-Phenyl-2-oxa-6,10-dithiaspiro[4.5]decan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-2-oxa-6,10-dithiaspiro[45]decan-3-ol is a unique chemical compound characterized by its spirocyclic structure, which includes oxygen and sulfur atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-2-oxa-6,10-dithiaspiro[4.5]decan-3-ol typically involves the reaction of phenyl-substituted oxiranes with dithiols under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the opening of the oxirane ring and subsequent formation of the spirocyclic structure. The reaction is usually conducted at room temperature to avoid decomposition of the product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Phenyl-2-oxa-6,10-dithiaspiro[4.5]decan-3-ol undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and organometallic compounds.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
1-Phenyl-2-oxa-6,10-dithiaspiro[4.5]decan-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-Phenyl-2-oxa-6,10-dithiaspiro[4.5]decan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the desired biological effect.
Comparaison Avec Des Composés Similaires
- 3-Methyl-1-phenyl-2-oxa-6,10-dithiaspiro[4.5]decane
- 6,10-Dithiaspiro[4.5]decan-1-ol
Comparison: 1-Phenyl-2-oxa-6,10-dithiaspiro[4.5]decan-3-ol is unique due to its specific spirocyclic structure and the presence of both oxygen and sulfur atoms. This combination imparts distinct chemical and biological properties compared to similar compounds. For instance, the presence of the phenyl group enhances its potential for substitution reactions, while the spirocyclic structure contributes to its stability and reactivity.
Propriétés
Numéro CAS |
144962-41-4 |
|---|---|
Formule moléculaire |
C13H16O2S2 |
Poids moléculaire |
268.4 g/mol |
Nom IUPAC |
1-phenyl-2-oxa-6,10-dithiaspiro[4.5]decan-3-ol |
InChI |
InChI=1S/C13H16O2S2/c14-11-9-13(16-7-4-8-17-13)12(15-11)10-5-2-1-3-6-10/h1-3,5-6,11-12,14H,4,7-9H2 |
Clé InChI |
NJWKMLJJPDWGQB-UHFFFAOYSA-N |
SMILES canonique |
C1CSC2(CC(OC2C3=CC=CC=C3)O)SC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-[Dodecane-1,12-diylbis(oxy)]bis(4,6-dimethylbenzaldehyde)](/img/structure/B12559502.png)
![{[(3-Bromopropyl)(diphenyl)stannyl]methyl}(trimethyl)silane](/img/structure/B12559512.png)

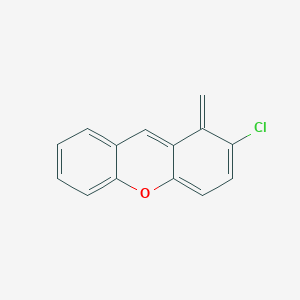
![benzoic acid;2-[(4-methyl-3,6-dihydro-2H-pyran-3-yl)oxy]phenol](/img/structure/B12559527.png)
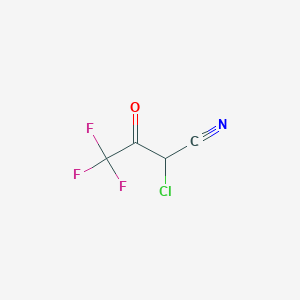
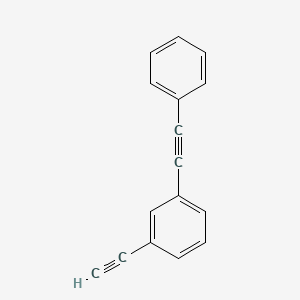
![1-{5-[(4-Butylphenyl)(dimethyl)silyl]pentyl}piperidine](/img/structure/B12559558.png)
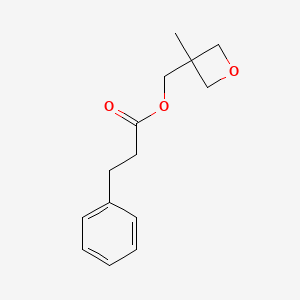
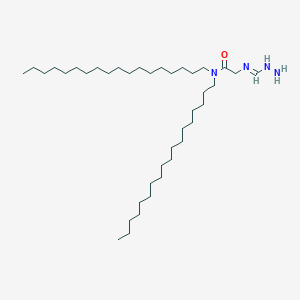
![4-[(Anthracen-9-yl)ethynyl]benzaldehyde](/img/structure/B12559568.png)
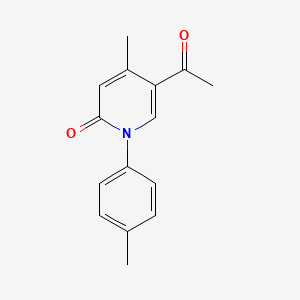
silane](/img/structure/B12559580.png)
![3-(Octadecyloxy)-2-[(prop-2-en-1-yl)oxy]propan-1-ol](/img/structure/B12559585.png)
